sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate
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Overview
Description
Sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a propane-2-sulfinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate typically involves the protection of an amino group with a tert-butoxycarbonyl group, followed by the introduction of a sulfinate group. One common method involves the reaction of a suitable amino acid derivative with tert-butoxycarbonyl anhydride to form the Boc-protected amino acid. This intermediate is then reacted with a sulfinating agent, such as sodium sulfinate, under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The sulfinate group can be reduced to form thiols.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
Major products formed from these reactions include sulfonates, thiols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.
Medicine: It is employed in the development of drug candidates and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves the reactivity of the sulfinate group and the Boc-protected amino group. The sulfinate group can participate in various bond-forming reactions, such as S–S, N–S, and C–S bond formation, while the Boc group provides chemoselectivity by protecting the amino group during reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amino sulfinates and sulfonates, such as:
- Sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfonate
- Sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane
Properties
Molecular Formula |
C8H16NNaO4S |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
sodium;(2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]propane-2-sulfinate |
InChI |
InChI=1S/C8H17NO4S.Na/c1-6(14(11)12)5-9-7(10)13-8(2,3)4;/h6H,5H2,1-4H3,(H,9,10)(H,11,12);/q;+1/p-1/t6-;/m1./s1 |
InChI Key |
JPKQHDQVRHTSLM-FYZOBXCZSA-M |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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